molecular formula C7H13ClO B097711 2,2-Dimethylvaleroyl chloride CAS No. 15721-22-9

2,2-Dimethylvaleroyl chloride

Cat. No.: B097711
CAS No.: 15721-22-9
M. Wt: 148.63 g/mol
InChI Key: NUBKYCCXDNYHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylvaleroyl chloride is an organic compound with the chemical formula C7H13ClO It is a colorless liquid with a pungent odor and is primarily used as an acylating agent in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylvaleroyl chloride can be synthesized through the reaction of 2,2-dimethylvaleric acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of 2,2-dimethylvaleric acid using thionyl chloride or phosphorus trichloride. The process is carried out in a controlled environment to ensure the efficient conversion of the acid to the acyl chloride while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylvaleroyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethylvaleric acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Requires a base such as pyridine to form esters.

    Water: Hydrolysis occurs readily at room temperature.

    Reducing Agents: Reduction typically requires anhydrous conditions.

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    2,2-Dimethylvaleric Acid: Formed from hydrolysis.

Scientific Research Applications

2,2-Dimethylvaleroyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: Used as an acylating agent to introduce the 2,2-dimethylvaleroyl group into organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biochemistry: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 2,2-dimethylvaleroyl chloride involves the formation of a reactive acyl chloride intermediate, which can then react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Valeroyl Chloride: Similar structure but lacks the two methyl groups at the 2-position.

    Isobutyryl Chloride: Contains a similar acyl chloride functional group but has a different carbon chain structure.

    Pivaloyl Chloride: Contains a tert-butyl group instead of the dimethyl groups.

Uniqueness: 2,2-Dimethylvaleroyl chloride is unique due to the presence of two methyl groups at the 2-position, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis for introducing the 2,2-dimethylvaleroyl group into molecules.

Properties

IUPAC Name

2,2-dimethylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBKYCCXDNYHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074008
Record name Pentanoyl chloride, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15721-22-9
Record name 2,2-Dimethylpentanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15721-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoyl chloride, 2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoyl chloride, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoyl chloride, 2,2-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,2-dimethyl valeric acid (49.0 g, 377 mmol) was added dropwise over 1 hour with stirring to freshly distilled thionyl chloride (102 g, 860 mmol) that was cooled in a water bath. After stirring for an additional 1/2 hour in a warm water bath, excess thionyl chloride was removed by distillation and the crude acid was then fractionally distilled to give 49.7 g of product that assayed >95% by gas chromatography, bp 45°/10.5 mm (lit. bp 45°/10 mm).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Proceeding in a manner similar to that described in Example 2A above, 26 g. of 3,4-dihydroxyphenyl tert-butylaminomethyl ketone hydrochloride was interacted with 18 g. of sodium methoxide, and the resulting sodium phenolate salt was interacted with 30 ml. of 2,2-dimethylpentanoyl chloride to yield 17 g. of 3,4-bis(2,2-dimethylpentanoyloxy)phenyl tert-butylaminomethyl ketone hydrochloride as a white crystalline solid which melted at 183°-185° C. (uncorr.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylvaleroyl chloride
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylvaleroyl chloride
Reactant of Route 3
2,2-Dimethylvaleroyl chloride
Reactant of Route 4
2,2-Dimethylvaleroyl chloride
Reactant of Route 5
Reactant of Route 5
2,2-Dimethylvaleroyl chloride
Reactant of Route 6
Reactant of Route 6
2,2-Dimethylvaleroyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.